

In-Depth Technical Guide: Pharmacokinetic Profile of TMC647055 Choline Salt

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Compound of Interest		
Compound Name:	TMC647055 Choline salt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information presented herein is compiled from available preclinical and clinical data to support further research and development efforts.

Introduction

TMC647055 is an investigational antiviral agent developed for the treatment of chronic Hepatitis C. It functions by targeting the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA synthesis.[2][3][4]

Preclinical Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for **TMC647055** choline salt is not publicly available, the following table summarizes the pharmacokinetic parameters of a representative potent non-nucleoside inhibitor of HCV NS5B polymerase in several animal species. This data provides valuable insights into the expected pharmacokinetic properties of this class of compounds.



Table 1: Preclinical Pharmacokinetic Parameters of a Representative HCV NS5B Non-Nucleoside Inhibitor

Species	Plasma Clearance (mL/min/kg)	Volume of Distribution (Vdss) (L/kg)	Terminal Half- life (t1/2) (h)	Oral Bioavailability (%)
Rat	44	2.2 - 5	3.1	10
Dog	9	2.2 - 5	5.0	52
Monkey	16	2.2 - 5	5.2	26

Data from a representative compound of the same class.

Clinical Pharmacokinetic Profile

TMC647055 has been evaluated in clinical trials to assess its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with chronic HCV infection.

Phase 1 First-in-Human Study (NCT01202825)

A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the pharmacokinetics of TMC647055.[5]

Study Design:

- Single Ascending Dose (SAD): Healthy volunteers received single oral doses of TMC647055 ranging from 100 mg to 3000 mg or placebo.[5]
- Multiple Ascending Dose (MAD): Healthy volunteers and HCV-infected patients received multiple oral doses of TMC647055 or placebo for 6 consecutive days, with dosing regimens of every 8, 12, or 24 hours.[5]
- Food Effect: The effect of food on the pharmacokinetics of a single oral dose was also assessed.[5]



 Drug-Drug Interaction: Co-administration with the HCV protease inhibitor TMC435 (simeprevir) was evaluated.[5]

While the detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from this study are not publicly available, the study design indicates a thorough investigation into the dose-proportionality, accumulation, and food effect on TMC647055 exposure.

Phase 2a Combination Therapy Study (NCT01724086)

A Phase 2a, open-label study evaluated the efficacy, safety, and pharmacokinetics of TMC647055 in combination with simeprevir and ritonavir, with or without ribavirin, in treatment-naïve and prior-relapse patients with HCV genotype 1 infection.[6][7]

Dosing Regimens:

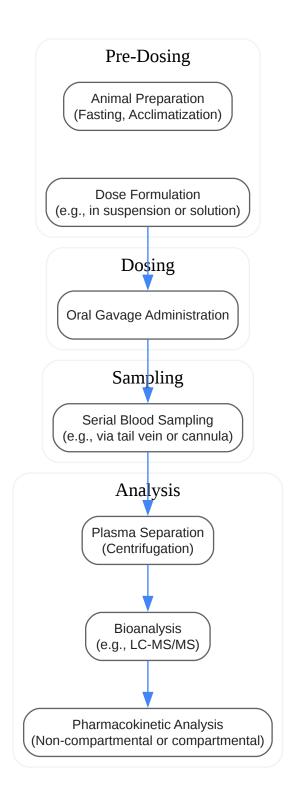
- TMC647055 450 mg once daily with ritonavir 30 mg once daily.[6][7]
- TMC647055 600 mg once daily with ritonavir 50 mg once daily.[6][7]

The use of ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, as a pharmacokinetic enhancer suggests that TMC647055 is likely metabolized by this enzyme. Specific pharmacokinetic data from this trial are not available in the public domain.

Experimental Protocols Preclinical Oral Administration in Rats (General Protocol)

The following describes a general experimental protocol for assessing the pharmacokinetics of an orally administered compound in rats, which is representative of the methodology likely employed for preclinical studies of TMC647055.





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Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Methodology:

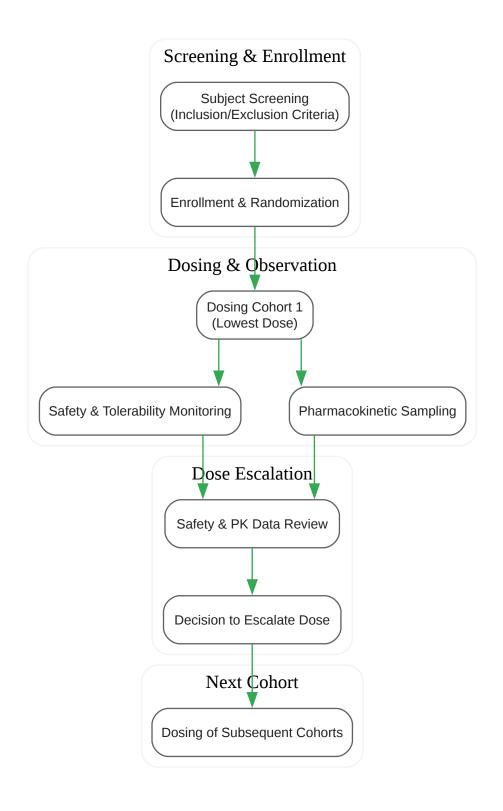


- Animal Preparation: Male Sprague-Dawley rats are typically used and are fasted overnight prior to dosing.
- Dose Formulation: TMC647055 choline salt is formulated in a suitable vehicle for oral administration, such as a suspension in carboxymethylcellulose or a solution in an appropriate solvent.
- Administration: The formulation is administered to the rats via oral gavage at a specific dose volume.
- Blood Sampling: Blood samples are collected at predetermined time points post-dose from a cannulated vessel or via tail vein puncture.
- Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of TMC647055 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis.

Clinical First-in-Human Study (General Protocol)

The following diagram illustrates a typical workflow for a first-in-human, single ascending dose clinical trial.





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Caption: Workflow of a single ascending dose (SAD) clinical trial.

Methodology:

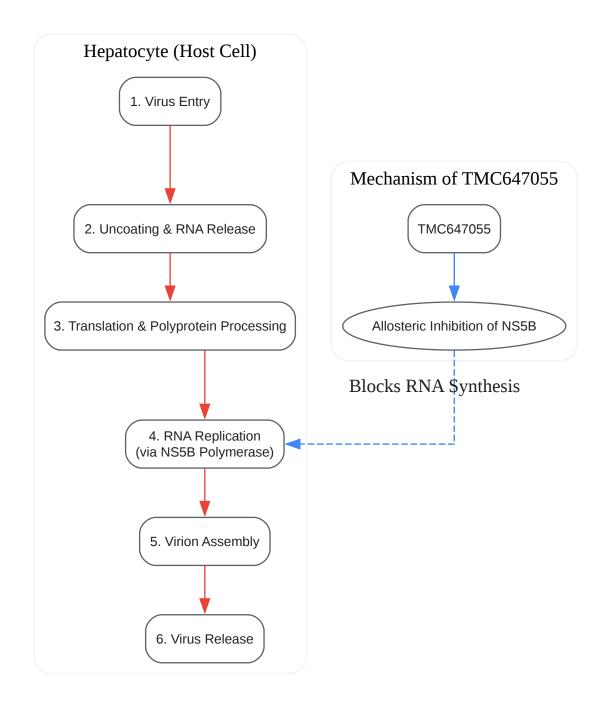


- Subject Recruitment: Healthy volunteers are screened based on predefined inclusion and exclusion criteria.
- Dosing: Enrolled subjects are randomized to receive a single oral dose of TMC647055 or placebo. The study begins with a low dose, and subsequent cohorts receive escalating doses.
- Safety Monitoring: Subjects are closely monitored for any adverse events. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are performed at regular intervals.
- Pharmacokinetic Sampling: Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of TMC647055.
- Data Analysis: Pharmacokinetic parameters are calculated for each dose level. Safety and pharmacokinetic data are reviewed by a safety monitoring committee before proceeding to the next higher dose level.

Mechanism of Action: Inhibition of HCV Replication

TMC647055 inhibits the replication of the Hepatitis C virus by targeting the NS5B polymerase. The following diagram illustrates the HCV replication cycle and the point of intervention for TMC647055.





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Caption: Simplified HCV replication cycle and the inhibitory action of TMC647055.

HCV Replication Cycle:

- Entry: The HCV virion enters the hepatocyte.
- Uncoating: The viral envelope is removed, releasing the viral RNA into the cytoplasm.



- Translation: The host cell's ribosomes translate the viral RNA into a single polyprotein, which
 is then cleaved by viral and host proteases into individual structural and non-structural (NS)
 proteins.
- RNA Replication: The NS5B polymerase, an RNA-dependent RNA polymerase, catalyzes the synthesis of new viral RNA genomes.[8][9][10]
- Assembly: New viral particles are assembled.
- Release: Progeny virions are released from the host cell.

Inhibition by TMC647055: TMC647055 acts as a non-nucleoside inhibitor of the NS5B polymerase.[1][2] It binds to an allosteric site on the enzyme, distinct from the active site where nucleotide binding and polymerization occur.[3][4][11] This binding induces a conformational change in the NS5B protein, rendering it inactive and thereby preventing the replication of the viral RNA.[2][3]

Conclusion

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase with a pharmacokinetic profile that has been investigated in both preclinical species and human clinical trials. While detailed quantitative data from clinical studies are not publicly available, the progression to Phase 2a trials in combination with other direct-acting antivirals indicates a promising profile. The mechanism of action, involving allosteric inhibition of a key viral enzyme, is well-defined. Further publication of clinical pharmacokinetic and pharmacodynamic data will be crucial for a complete understanding of the therapeutic potential of TMC647055.

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